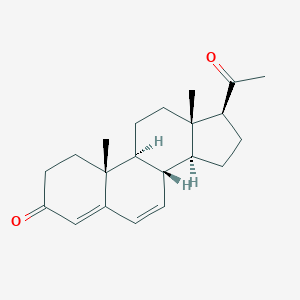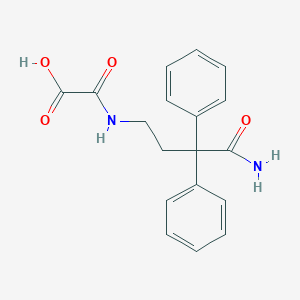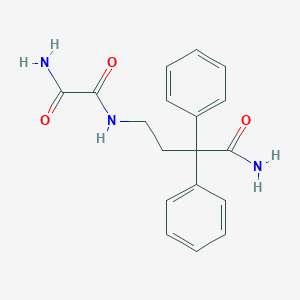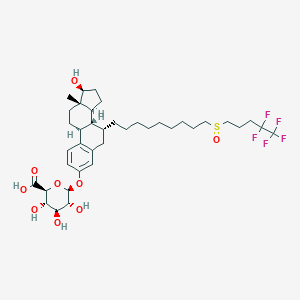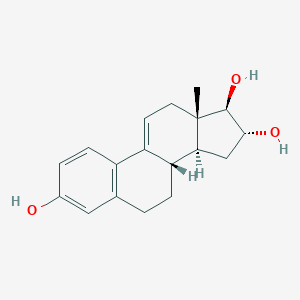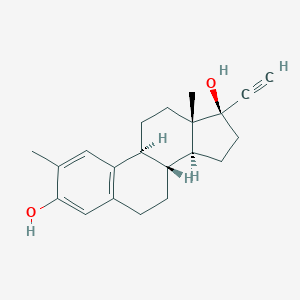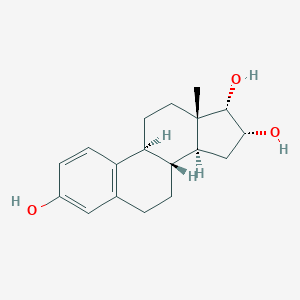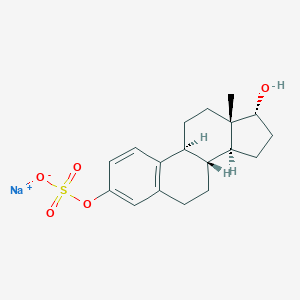
4-Methoxyestrone
Overview
Description
4-Methoxy Estrone is an endogenous, naturally occurring methoxylated catechol estrogen and a metabolite of estrone. It is formed by the action of catechol O-methyltransferase on 4-hydroxyestrone. This compound exhibits estrogenic activity similar to estrone and 4-hydroxyestrone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy Estrone typically involves the methylation of 4-hydroxyestrone. The process can be carried out using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of 4-Methoxy Estrone can be achieved through microbial conversion processes. For instance, the microbial conversion of steroids using specific strains like Arthrobacter simplex can yield 4-Methoxy Estrone. This method involves fermentation, substrate conversion, and product extraction .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy Estrone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Methoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using strong nucleophiles like sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy Estrone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of estrogen metabolites.
Biology: Investigated for its role in cellular proliferation and estrogenic activity.
Medicine: Studied for its potential effects on breast cancer and other estrogen-sensitive conditions.
Industry: Utilized in the synthesis of other steroidal compounds and pharmaceuticals
Mechanism of Action
4-Methoxy Estrone exerts its effects by interacting with estrogen receptors in target tissues. Upon binding to these receptors, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements on DNA, modulating gene expression. This leads to various physiological effects, including cell proliferation and differentiation .
Comparison with Similar Compounds
- 2-Methoxyestrone
- 4-Methoxyestradiol
- 2-Methoxyestradiol
- 4-Hydroxyestrone
Comparison: 4-Methoxy Estrone is unique due to its specific methoxylation at the 4-position, which influences its estrogenic activity and metabolic stability. Compared to 2-Methoxyestrone, it has a different binding affinity to estrogen receptors and distinct biological effects .
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEXVLNGOBYUEW-BFDPJXHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904316 | |
| Record name | 4-Methoxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58562-33-7 | |
| Record name | 4-Methoxyestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58562-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyestrone-4-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058562337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXYESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX27GM9MHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Methoxyestrone metabolized in the body?
A: this compound is a metabolite of estrone, a type of estrogen. It is formed through the 4-hydroxylation pathway of estrone metabolism. [, , , , ] Specifically, estrone is first hydroxylated at the C4 position to form 4-hydroxyestrone, which is then methylated by the enzyme catechol-O-methyltransferase (COMT) to produce this compound. []
Q2: Is there a link between this compound levels and cancer risk?
A2: Research suggests a complex relationship between 4-MeOE1 and cancer risk:
- Breast Cancer: Some studies indicate that higher levels of 4-MeOE1 might be associated with a reduced risk of postmenopausal breast cancer. This is thought to be due to its formation through the 2-hydroxylation pathway, which competes with the 16-hydroxylation pathway, the latter being linked to increased breast cancer risk. []
Q3: How do this compound levels differ between women using different hormone therapies?
A: In a study of postmenopausal women using hormone therapy, those taking estrogen alone had higher levels of 4-MeOE1 compared to those using combined estrogen plus progestin therapy. This suggests that the type of menopausal hormone therapy can influence estrogen metabolism and the relative concentrations of its metabolites, including 4-MeOE1. []
Q4: Can you explain the role of the enzyme Catechol-O-methyltransferase (COMT) in relation to this compound?
A: COMT plays a crucial role in the formation of 4-MeOE1 by catalyzing the methylation of 4-hydroxyestrone. [] Studies using COMT inhibitors have shown alterations in the levels of 4-MeOE1 and its related effects on cell transformation, chromosome aberrations, and apoptosis in cell cultures. [] This highlights the importance of COMT activity in influencing the biological activity of 4-MeOE1.
Q5: Are there analytical methods for measuring this compound levels in biological samples?
A: Yes, researchers use sensitive analytical techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to accurately measure 4-MeOE1 levels in various biological samples like serum and urine. [, , , ] These methods enable the quantification of even minute amounts of 4-MeOE1, allowing for detailed investigations into its role in various physiological and pathological processes.
Q6: Have any associations been observed between this compound and the human microbiome?
A: Emerging research suggests potential connections between 4-MeOE1 and the composition of the gut microbiome. A study found that higher levels of 4-MeOE1 were associated with increased microbial diversity in the gut, as indicated by the Shannon index. [] This finding highlights the complex interplay between estrogen metabolism, the gut microbiome, and potential implications for overall health.
Q7: What is the significance of the ratio between different estrogen metabolites, like 2-hydroxyestrone and this compound, in research?
A: Researchers often investigate the ratios between different estrogen metabolites because these ratios can offer insights into the balance of estrogen metabolism pathways. For example, a higher ratio of 2-hydroxyestrone to 16α-hydroxyestrone has been linked to a potentially reduced risk of aggressive prostate cancer. [] Similarly, the ratio of 2-hydroxyestrogens (like 2-hydroxyestrone) to 16α-hydroxyestrone has been explored in the context of various health outcomes, with some studies suggesting a potential link between a higher ratio and reduced cancer risk. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




